
(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate
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Overview
Description
(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate is a research chemical with the molecular formula C12H9FN2O4 and a molecular weight of 264.21 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate typically involves the reaction of 6-fluoroindole with methyl 4-bromocrotonate under basic conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrovinyl group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of 6-fluoro-3-(2-aminovinyl)-1H-indole-4-carboxylate.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate is being investigated for its potential antimicrobial and anticancer properties. The structural similarity to bioactive indole derivatives suggests that it may interact with biological targets, leading to therapeutic effects.
Anticancer Activity
Research indicates that this compound may serve as an intermediate in the synthesis of drugs like Rucaparib, a known PARP inhibitor used in cancer therapy. Studies have shown that compounds similar to this compound exhibit significant antitumor activity against various cancer cell lines, highlighting its potential as a lead compound in drug development .
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group using agents like lithium aluminum hydride.
- Substitution : The fluorine atom can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives.
These reactions enhance its utility as a building block in organic synthesis .
The mechanism of action involves bioreduction of the nitrovinyl group, forming reactive intermediates that may interact with cellular components, potentially leading to biological effects such as enzyme modulation and receptor interaction .
Case Study 1: Anticancer Evaluation
A study by the National Cancer Institute evaluated the anticancer activity of compounds related to this compound through a single-dose assay across a panel of cancer cell lines. The results indicated significant growth inhibition, suggesting its potential as a therapeutic agent .
Case Study 2: Synthesis and Derivatives
Research focused on synthesizing derivatives of this compound has demonstrated that modifications to the structure can lead to enhanced biological activity. For instance, replacing certain functional groups has yielded compounds with improved antimicrobial properties .
Mechanism of Action
The mechanism of action of (E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The nitrovinyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(E)-6-fluoro-3-(2-nitrovinyl)-1H-indole: Similar structure but lacks the methyl ester group.
6-fluoroindole: Lacks the nitrovinyl and methyl ester groups.
3-(2-nitrovinyl)-1H-indole: Lacks the fluorine and methyl ester groups.
Uniqueness
(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate is unique due to the presence of both the nitrovinyl and methyl ester groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various research applications.
Biological Activity
(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate (CAS: 2101705-87-5) is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C12H9FN2O4
- Molar Mass : 264.21 g/mol
- Purity : 98%
- Density : 1.457 g/cm³ (predicted)
- pKa : 13.83 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of 6-fluoroindole with methyl 4-bromocrotonate under basic conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method has been optimized for yield and efficiency in laboratory settings .
Anticancer Properties
Recent studies have shown that this compound exhibits notable anticancer activity. It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HCT-116 (colon cancer) and other tumor models .
A comparative analysis of similar compounds indicates that the presence of the nitrovinyl group significantly enhances its biological activity, likely due to its ability to form reactive intermediates that interact with cellular targets.
The mechanism of action involves bioreduction of the nitrovinyl moiety, leading to reactive species that can interact with nucleophilic sites in cellular components, including proteins and nucleic acids. Additionally, the indole core structure allows for interactions with various receptors and enzymes, modulating their activities and contributing to the compound's therapeutic effects .
Case Studies
- Inhibition Studies : A study evaluated the compound's efficacy against CDC25B phosphatase, showing significant inhibition at micromolar concentrations. This suggests a potential role in cell cycle regulation and cancer treatment .
- Toxicological Assessment : Toxicity assays indicated that while the compound exhibits strong anticancer properties, it also requires careful evaluation of its safety profile, particularly in vivo studies .
- Comparative Analysis : In comparison with structurally similar compounds like (E)-6-fluoro-3-(2-nitrovinyl)-1H-indole, it was found that the additional methyl ester group enhances solubility and bioavailability, which are critical for therapeutic applications .
Data Table: Biological Activity Comparison
Compound Name | CAS Number | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | 2101705-87-5 | Significant inhibition in HCT-116 cells | Bioreduction to reactive intermediates |
(E)-6-fluoro-3-(2-nitrovinyl)-1H-indole | Not available | Moderate inhibition | Similar mechanism as above |
Rucaparib | 1082040-43-4 | High efficacy as PARP inhibitor | Targeting DNA repair mechanisms |
Properties
IUPAC Name |
methyl 6-fluoro-3-[(E)-2-nitroethenyl]-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4/c1-19-12(16)9-4-8(13)5-10-11(9)7(6-14-10)2-3-15(17)18/h2-6,14H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSGDSOTTJBMIM-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)NC=C2C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2C(=CC(=C1)F)NC=C2/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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